molecular formula C10H14BrNO2 B5769230 5-bromo-N-(1,1-dimethylpropyl)-2-furamide

5-bromo-N-(1,1-dimethylpropyl)-2-furamide

Cat. No. B5769230
M. Wt: 260.13 g/mol
InChI Key: UWWFAFKECXRNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1,1-dimethylpropyl)-2-furamide is a chemical compound that has been researched extensively for its potential applications in scientific research. It is commonly referred to as BDMPF and is a member of the furan family of compounds. BDMPF has been found to have several interesting properties that make it a useful tool for researchers in various fields.

Mechanism of Action

The mechanism of action of BDMPF is not fully understood. However, it is known to be a potent and selective inhibitor of the TASK-3 potassium channel. This channel is involved in the regulation of neuronal excitability and is therefore a potential target for the treatment of various neurological disorders.
Biochemical and physiological effects:
BDMPF has been found to have several biochemical and physiological effects. It has been shown to inhibit the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. This inhibition can lead to a decrease in neuronal activity and may therefore have potential applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDMPF is its potency and selectivity as an inhibitor of the TASK-3 potassium channel. This makes it a useful tool for researchers studying the role of this channel in various physiological processes. However, one limitation of BDMPF is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several potential future directions for research involving BDMPF. One area of interest is the development of more efficient synthesis methods for the compound. This could lead to increased availability of BDMPF for use in experiments. Another potential direction is the investigation of the potential therapeutic applications of BDMPF in the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanism of action of BDMPF and its effects on neuronal excitability.

Synthesis Methods

The synthesis of BDMPF is a complex process that involves several steps. The first step is the preparation of 5-bromo-2-furoic acid, which is then converted to 5-bromo-2-furoyl chloride. The final step involves the reaction of 5-bromo-2-furoyl chloride with 1,1-dimethylpropylamine to produce BDMPF. The overall yield of this process is around 50%.

Scientific Research Applications

BDMPF has been found to have several potential applications in scientific research. One of the most promising applications is in the field of neuroscience. BDMPF has been found to be a potent and selective inhibitor of the TASK-3 potassium channel. This channel is involved in the regulation of neuronal excitability and is therefore a potential target for the treatment of various neurological disorders.

properties

IUPAC Name

5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWFAFKECXRNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide

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